Cas no 36404-90-7 (2-fluoropyridine-3-carbaldehyde)

2-Fluoropyridine-3-carbaldehyde is a versatile fluorinated heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its key structural features include a reactive aldehyde group at the 3-position and a fluorine substituent at the 2-position of the pyridine ring, which significantly influences electronic properties and enhances metabolic stability in drug candidates. The compound serves as a valuable precursor for synthesizing various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its high purity and well-defined reactivity make it particularly useful for nucleophilic addition reactions, condensation reactions, and transition metal-catalyzed cross-coupling processes. The presence of both fluorine and aldehyde functionalities allows for diverse structural modifications, enabling efficient construction of complex molecular architectures.
2-fluoropyridine-3-carbaldehyde structure
36404-90-7 structure
Product Name:2-fluoropyridine-3-carbaldehyde
CAS No:36404-90-7
MF:C6H4FNO
MW:125.100464820862
MDL:MFCD03095270
CID:54579
PubChem ID:11434944
Update Time:2025-11-01

2-fluoropyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-3-formylpyridine
    • 2-Fluoro-3-pyridinecarboxaldehyde
    • 2-Fluoropyridine-3-carbaldehyde
    • 2-Fluoropyridine-3-carboxaldehyde
    • 2-fluoronicotinaldehyde
    • 2-Fluoro-3-pyridine carboxaldehyde
    • 3-PYRIDINECARBOXALDEHYDE, 2-FLUORO-
    • 2-Fluoro-pyridine-3-carbaldehyde
    • 2-FLUOROPYRIDINE-3-CARBOXYALDEHYDE
    • fluoronicotinealdehyde
    • PubChem5131
    • KSC492G8B
    • 2-fluoropyridin-3-carboxaldehyde
    • 2-fluoro-3-pyridine-carbaldehyde
    • 3-FORMYL-2-FLUOR
    • EN300-111984
    • CS-W019721
    • DTXSID00465675
    • 36404-90-7
    • 3-pyridinecarboxaldehyde,2-fluoro-
    • MFCD03095270
    • AM20070136
    • SY014361
    • 2-Fluoro-3-pyridinecarboxaldehyde, 97%
    • J-509525
    • AB13640
    • 2-Fluoro-pyridine-3-carbaldehyde;2-Fluoropyridine-3-carboxaldehyde
    • OFBVGDCXXGXDKU-UHFFFAOYSA-N
    • AKOS005063861
    • FT-0650042
    • DL-NORMETANEPHRINEHYDROCHLORIDE
    • AC-24507
    • SCHEMBL172054
    • A6297
    • PS-9206
    • BBL101803
    • STL555600
    • DB-050747
    • DB-031389
    • 628-312-8
    • 2-fluoropyridine-3-carbaldehyde
    • MDL: MFCD03095270
    • Inchi: 1S/C6H4FNO/c7-6-5(4-9)2-1-3-8-6/h1-4H
    • InChI Key: OFBVGDCXXGXDKU-UHFFFAOYSA-N
    • SMILES: FC1C(C=O)=CC=CN=1

Computed Properties

  • Exact Mass: 125.02800
  • Monoisotopic Mass: 125.027692
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 30

Experimental Properties

  • Density: 1.250 g/mL at 25 °C
  • Boiling Point: 50 °C/3 mmHg
  • Flash Point: Fahrenheit: 163.4 ° f < br / > Celsius: 73 ° C < br / >
  • Refractive Index: n20/D 1.520
  • PSA: 29.96000
  • LogP: 1.03320

2-fluoropyridine-3-carbaldehyde Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xn
  • HazardClass:Comb liq
  • PackingGroup:III
  • Storage Condition:Store long-term at 2-8°C
  • Risk Phrases:R36/37/38

2-fluoropyridine-3-carbaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-fluoropyridine-3-carbaldehyde Production Method

2-fluoropyridine-3-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:36404-90-7)2-fluoropyridine-3-carbaldehyde
Order Number:A6297
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):186.0/652.0
Email:sales@amadischem.com

2-fluoropyridine-3-carbaldehyde Related Literature

Additional information on 2-fluoropyridine-3-carbaldehyde

Introduction to 2-fluoropyridine-3-carbaldehyde (CAS No. 36404-90-7)

2-fluoropyridine-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 36404-90-7, is a fluorinated heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of a fluorine atom and an aldehyde functional group, make it a valuable building block for medicinal chemists seeking to modulate biological pathways with high precision.

The fluoropyridine core is a privileged scaffold in drug discovery, known for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties of small molecules. The introduction of a fluorine atom at the 2-position of the pyridine ring further tunes these properties, often leading to improved efficacy and selectivity. In contrast, the 3-carbaldehyde moiety provides a reactive site for further functionalization, enabling the construction of complex molecular architectures through condensation reactions, nucleophilic additions, and other synthetic transformations.

Recent advancements in synthetic methodologies have expanded the utility of 2-fluoropyridine-3-carbaldehyde in drug development. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at the 5- and 4-positions of the pyridine ring, generating libraries of novel compounds for high-throughput screening. Additionally, palladium-catalyzed C-H activation strategies have allowed for direct functionalization of the pyridine core without pre-functionalization steps, streamlining synthetic routes and reducing costs.

In the realm of medicinal chemistry, 2-fluoropyridine-3-carbaldehyde has been utilized as a key precursor in the design of kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The fluorine atom's electronic effects can modulate ligand binding interactions with high affinity and selectivity, while the aldehyde group serves as a handle for covalent bond formation with biological targets. Notably, derivatives of this compound have shown promising activity against tyrosine kinases such as EGFR (epidermal growth factor receptor) and JAK (Janus kinase), which are overexpressed in various malignancies.

Moreover, 2-fluoropyridine-3-carbaldehyde has found applications in the development of antiviral agents. The structural motif is present in several approved drugs that target viral proteases and polymerases. Researchers have leveraged its reactivity to design inhibitors of RNA-dependent RNA polymerases (RdRp), a key enzyme in viral replication cycles. By incorporating fluorinated pyridine derivatives into these inhibitors, scientists have achieved enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles.

The agrochemical industry has also benefited from the use of 2-fluoropyridine-3-carbaldehyde as an intermediate in the synthesis of novel pesticides. Fluorinated pyridines are known to exhibit potent insecticidal and herbicidal activities due to their ability to disrupt essential biological processes in pests. Recent studies have demonstrated that compounds derived from this scaffold can act as selective herbicides by inhibiting key enzymes involved in plant growth regulation. Such findings highlight the broad applicability of fluorinated pyridines across multiple sectors.

From a synthetic chemistry perspective, 2-fluoropyridine-3-carbaldehyde offers unique opportunities for exploring new reaction pathways and methodologies. For example, directed ortho-metalation (DoM) strategies have been employed to generate enolates at specific positions on the pyridine ring, enabling access to diverse heterocyclic frameworks. Additionally, photoredox catalysis has been utilized to achieve asymmetric functionalization of the aldehyde group, paving the way for enantioselective synthesis of chiral drugs.

The growing interest in fluorinated compounds stems from their favorable pharmacological properties, including increased lipophilicity, reduced metabolic clearance, and enhanced binding interactions with biological targets. 2-fluoropyridine-3-carbaldehyde exemplifies these advantages by serving as a cornerstone in modern drug discovery efforts. Its versatility as an intermediate allows medicinal chemists to explore a wide range of chemical space efficiently.

In conclusion,2-fluoropyridine-3-carbaldehyde (CAS No. 36404-90-7) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features enable its use as a key intermediate in synthesizing biologically active molecules targeting various diseases. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand further, driving innovation across multiple scientific disciplines.

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(CAS:36404-90-7)2-fluoropyridine-3-carbaldehyde
A6297
Purity:99%/99%
Quantity:100g/500g
Price ($):186.0/652.0
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